molecular formula C19H17Cl2NO2 B3043040 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin CAS No. 720672-94-6

3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin

Cat. No.: B3043040
CAS No.: 720672-94-6
M. Wt: 362.2 g/mol
InChI Key: XNFPHCVWLTZYKH-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin ( 720672-94-6) is a synthetic chromen-2-one derivative of significant interest in chemical and biochemical research. With a molecular formula of C19H17Cl2NO2 and a molecular weight of 362.25 g/mol, this compound belongs to the coumarin family, a class of molecules renowned for their versatility as privileged structures in the discovery of high-value chemicals . The core coumarin scaffold is recognized for its low molecular weight, simple structure, high bioavailability, and favorable solubility properties, making it an excellent template for probe design . The specific substitution pattern of this derivative—featuring a 2,4-dichlorophenyl group at the 3-position and a diethylamino moiety at the 7-position—imparts distinct electronic characteristics that are valuable for various applications. Such diethylamino-coumarin derivatives are particularly noted for their luminescent properties, which result from intrinsic charge transfer properties of their electron-rich conjugated π-π systems . This makes them suitable for use as fluorescent probes and markers in biochemical assays and imaging studies. Researchers investigate coumarin-based compounds like this one for a wide spectrum of biological activities, which may include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, based on the documented versatility of the coumarin core . The compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-(diethylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2/c1-3-22(4-2)14-7-5-12-9-16(19(23)24-18(12)11-14)15-8-6-13(20)10-17(15)21/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFPHCVWLTZYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with diethylaminoethyl acetate in the presence of a base, followed by cyclization to form the coumarin ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorescence Sensing Applications

Fluorescent Probes for Detection of Analytes

The compound is utilized as a fluorescent probe in the detection of various analytes, including hypochlorite ions. A study demonstrated a fluorescence quenching-based mechanism for determining hypochlorite using derivatives of 7-diethylaminocoumarin. The presence of electron-withdrawing groups enhances the sensitivity of the probe, making it suitable for environmental monitoring and biochemical assays .

Table 1: Fluorescence Properties of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin Derivatives

Compound Nameλmax (nm)λem (nm)Solvent
This compound369441Methanol
7-diethylaminocoumarin-3-carboxylic acid365430Acetate buffer

Biological Assays

Cellular Imaging and Tracking

The compound's fluorescent properties make it an excellent candidate for cellular imaging. Its ability to penetrate cell membranes allows for real-time tracking of cellular processes. For instance, it has been used to visualize cellular responses to oxidative stress by monitoring changes in fluorescence intensity upon exposure to reactive oxygen species .

Case Study: Cellular Response to Oxidative Stress

In a study involving human cell lines, researchers employed this compound to assess oxidative stress levels. The results indicated a significant increase in fluorescence intensity correlated with elevated levels of reactive oxygen species, demonstrating its potential as a biomarker for oxidative stress in living cells.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin involves its interaction with specific molecular targets and pathways. The dichlorophenyl group enhances its binding affinity to certain enzymes and receptors, while the diethylamino group modulates its solubility and cellular uptake. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ primarily in substituents at positions 3 and 7, which dictate their physicochemical and biological properties:

Compound Name 3-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Key References
3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin 2,4-Dichlorophenyl Diethylamino ~350* Extrapolated
Coumarin 6 (3-(2-Benzothiazolyl)-7-(diethylamino)coumarin) 2-Benzothiazolyl Diethylamino 350.44
Coumarin 7 (3-(2-Benzimidazolyl)-7-(diethylamino)coumarin) 2-Benzimidazolyl Diethylamino 333.39
3-Acetyl-7-(diethylamino)coumarin Acetyl Diethylamino 259.30
7-Diethylamino-3-formylcoumarin Formyl Diethylamino 245.28

*Estimated based on similar compounds.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group (strong electron-withdrawing) in the target compound contrasts with benzothiazolyl (moderate electron-withdrawing) or acetyl (weak electron-withdrawing) groups, affecting absorption/emission wavelengths and redox properties .

Quantitative Structure-Activity Relationship (QSAR) Insights

CoMFA/CoMSIA models () highlight:

  • Steric Contributions : 72.6% in CoMFA, critical for bulky 3-substituents like dichlorophenyl .
  • Electrostatic Contributions : 33.4% in CoMSIA, favoring electron-withdrawing groups for enhanced binding .
  • The dichlorophenyl group’s steric and electronic profile may optimize bioactivity compared to acetyl or benzimidazolyl groups .

Biological Activity

3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin is a compound of interest due to its diverse biological activities, particularly in the fields of fluorescence, anticancer properties, and antioxidant effects. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a coumarin backbone with a diethylamino group at the 7-position and a dichlorophenyl substituent at the 3-position. This structure contributes to its unique chemical properties, enhancing both solubility and fluorescence.

Fluorescence Properties

The fluorescence of coumarin derivatives is a significant aspect of their biological activity. Studies indicate that the presence of the diethylamino group enhances the fluorescence intensity, making it suitable for applications as a fluorescent probe in biochemical assays. The compound's ability to undergo fluorescence quenching has been utilized in detecting hypochlorite ions, showcasing its potential as a sensor in various analytical applications .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. It acts as a microtubule inhibitor, causing cell cycle arrest in cancer cells. Specifically, studies show that this compound can induce apoptotic cell death in multidrug-resistant (MDR) cancer cells at low concentrations (IC50 values ranging from 44.8 nM to 475.2 nM), while normal fibroblast cells exhibit higher resistance (IC50 approximately 7.9 μM) .

Table 1: Anticancer Activity of this compound

Cell TypeIC50 (nM)Mechanism of Action
Multidrug-resistant cells44.8 - 475.2Microtubule destabilization and apoptosis
Normal fibroblasts~7900Less sensitive to treatment

Antioxidant Properties

The antioxidant activity of coumarin derivatives is widely recognized. Studies indicate that compounds similar to this compound demonstrate significant radical-scavenging abilities. The structure's effectiveness in scavenging free radicals has been evaluated using assays like DPPH, where variations in substituents affect the overall antioxidant capacity .

Table 2: Antioxidant Activity Comparison

CompoundRadical Scavenging Activity (%) at 100 μM
This compoundTBD
Reference compound (e.g., Trolox)High

Case Studies and Research Findings

Recent research has highlighted the potential of coumarins in treating various conditions due to their multifaceted biological activities:

  • Microtubule Inhibition : A study confirmed that derivatives like 7-diethylamino-3(2'-benzoxazolyl)-coumarin effectively inhibit microtubule formation, which is critical for cancer cell proliferation .
  • Inflammatory Disorders : Coumarins have been shown to possess anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating chronic inflammatory conditions .
  • Antimicrobial Activity : Coumarins exhibit antimicrobial properties against various pathogens, enhancing their applicability in pharmaceutical formulations aimed at combating infections .

Q & A

Q. What are the established synthetic routes for 3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves Pechmann or Perkin condensation reactions. For example, 7-(diethylamino)coumarin derivatives are synthesized via condensation of 4-(diethylamino)salicylaldehyde with ethyl cyanoacetate under acidic conditions, followed by halogenation or Suzuki coupling to introduce the 2,4-dichlorophenyl group . Optimization includes controlling reaction time, temperature (e.g., 50–80°C), and catalyst choice (e.g., zinc chloride or POCl₃). Column chromatography over silica gel (CC (SiO₂)) is recommended for purification to achieve >95% purity .

Q. How can structural characterization of this coumarin derivative be performed to confirm its identity and purity?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., diethylamino protons at δ 1.2–3.5 ppm, aromatic protons for dichlorophenyl at δ 7.0–8.0 ppm) .
  • HRMS : To confirm molecular weight (e.g., [M+H]+^+ expected for C₁₉H₁₆Cl₂N₂O₂: 397.06) .
  • XRD : For crystalline structure analysis, particularly after annealing (e.g., nanocrystalline films with 30–45 nm grain sizes) .

Q. What are the primary biological or pharmacological applications of this compound in current research?

This coumarin derivative exhibits fluorescence properties, making it suitable as a probe for enzyme activity detection (e.g., hydrolases) or cellular imaging . Its dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability in drug delivery studies .

Advanced Research Questions

Q. How do substituents like the 2,4-dichlorophenyl group influence the photophysical properties of 7-(diethylamino)coumarin derivatives?

The electron-withdrawing Cl groups on the phenyl ring enhance intramolecular charge transfer (ICT), leading to a red shift in absorption/emission spectra. Computational studies (TDDFT) show that substituents at the 3-position alter the HOMO-LUMO gap, affecting Stokes shift (e.g., ~100 nm for dichlorophenyl derivatives) . Annealing thin films at 150–200°C further improves fluorescence quantum yield by reducing structural defects .

Q. What computational methods are employed to predict the reactivity and stability of this compound in biological systems?

  • DFT calculations : To map electrostatic potential surfaces and predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : To assess interactions with target enzymes (e.g., binding affinity to HMG-CoA reductase via hydrogen bonding with the dichlorophenyl group) .
  • ADMET prediction : LogP values (~3.5) and polar surface area (~60 Ų) indicate moderate blood-brain barrier permeability .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved for this compound?

Variability may arise from:

  • Solvent effects : Polar solvents stabilize tautomeric forms, altering bioactivity .
  • Assay conditions : pH-dependent fluorescence (e.g., pKa ~7.4 for the diethylamino group) affects enzyme inhibition measurements .
  • Sample purity : Trace impurities from incomplete Suzuki coupling can skew results; validate via HPLC (>99% purity) .

Q. What advanced material science applications exist for nanocrystalline forms of this coumarin derivative?

Nanocrystalline thin films (30–45 nm grain size) exhibit enhanced optoelectronic properties, such as high refractive index (~1.8) and low optical bandgap (~2.5 eV), suitable for organic LEDs or photovoltaic devices. Annealing at 200°C improves crystallinity, as shown by AFM and XRD .

Methodological Notes

  • Synthesis : Prioritize microwave-assisted methods for faster reaction times and higher yields .
  • Characterization : Combine FTIR and fluorescence spectroscopy to correlate molecular vibrations with emission profiles .
  • Biological assays : Use fluorogenic substrates (e.g., AMC-based) for real-time enzyme activity monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin
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3-(2,4-Dichlorophenyl)-7-(diethylamino)coumarin

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